molecular formula C8H6F3NO3 B1429502 (2-Nitro-5-(trifluoromethyl)phenyl)methanol CAS No. 1227604-33-2

(2-Nitro-5-(trifluoromethyl)phenyl)methanol

Cat. No. B1429502
M. Wt: 221.13 g/mol
InChI Key: GQOSINQFQQRBFR-UHFFFAOYSA-N
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Description

“(2-Nitro-5-(trifluoromethyl)phenyl)methanol” is an organic compound with the molecular formula C8H6F3NO3 . It has a molecular weight of 221.13 .


Molecular Structure Analysis

The molecular structure of “(2-Nitro-5-(trifluoromethyl)phenyl)methanol” consists of a phenyl ring substituted with a nitro group, a trifluoromethyl group, and a methanol group .


Physical And Chemical Properties Analysis

“(2-Nitro-5-(trifluoromethyl)phenyl)methanol” is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources .

Scientific Research Applications

Catalytic Reactions

(2-Nitro-5-(trifluoromethyl)phenyl)methanol, similar to other nitrophenyl compounds, has applications in catalytic reactions. For instance, 4-nitro-3-thienyl phenyl sulphone reacts with sodium arenethiolates in methanol to yield cine-substitution products through an anomalous addition-elimination mechanism (Novi et al., 1976). Additionally, (2-pyridyl)phenyl methanol, which is structurally related, acts as a hydrogen donor towards nitro aromatic and heteroaromatic compounds, demonstrating the potential of these compounds in reduction and conjugate addition steps in the formation of β-amino esters (Giomi et al., 2011).

Structural Characterization in Drug Synthesis

Compounds structurally similar to (2-nitro-5-(trifluoromethyl)phenyl)methanol are significant in the structural characterization of side products in drug synthesis. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in benzothiazinone synthesis, a new anti-tuberculosis drug candidate, has been structurally characterized, illustrating the importance of these compounds in understanding complex synthesis processes (Eckhardt et al., 2020).

Organocatalysis

Zwitterionic salts derived from reactions involving nitrophenyl compounds, like 3,5-bis(trifluoromethyl)phenyl isothiocyanate, have been used as mild organocatalysts for transesterification reactions (Ishihara et al., 2008). These reactions demonstrate the potential of nitrophenyl compounds in catalyzing important organic transformations.

Photochemical Studies

The study of photochemical reaction mechanisms of 2-nitrobenzyl compounds, which share a similar nitro-substituent pattern, reveals the complexities and potential applications in bioagents. These findings are critical for understanding the behavior of these compounds under different conditions, making them significant in photochemical research (Il'ichev et al., 2004).

Chemosensors

The development of chemosensors using phenyl thiadiazole-based Schiff base receptors for detecting ions like Al3+ in various mediums demonstrates the utility of nitrophenyl compounds in sensitive detection technologies (Manna et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” indicating that it may cause less serious health effects or damage . Specific hazard statements are H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively .

properties

IUPAC Name

[2-nitro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOSINQFQQRBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856531
Record name [2-Nitro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitro-5-(trifluoromethyl)phenyl)methanol

CAS RN

1227604-33-2
Record name [2-Nitro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org

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